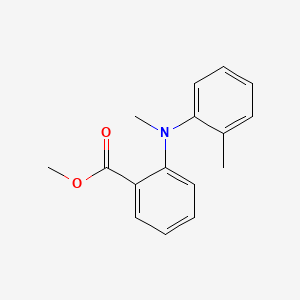

Methyl 2-(methyl(2-methylphenyl)amino)benzoate

Description

Methyl 2-(methyl(2-methylphenyl)amino)benzoate is an aromatic ester derivative featuring a benzoate backbone substituted with a methyl(2-methylphenyl)amino group at the ortho position. Structurally, it consists of a methyl ester linked to a benzoyl moiety, with a tertiary amine substituent bearing a 2-methylphenyl group. This compound belongs to a broader class of anthranilate derivatives, which are notable for their applications in pharmaceuticals, agrochemicals, and materials science .

The presence of the methyl(2-methylphenyl)amino group likely influences steric and electronic properties, impacting reactivity and biological activity. Applications remain speculative but may align with structurally related compounds used as intermediates in drug development or agrochemicals .

Properties

CAS No. |

37676-00-9 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

methyl 2-(N,2-dimethylanilino)benzoate |

InChI |

InChI=1S/C16H17NO2/c1-12-8-4-6-10-14(12)17(2)15-11-7-5-9-13(15)16(18)19-3/h4-11H,1-3H3 |

InChI Key |

CCEKAFYQQNLXEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(C)C2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature range of 0-5°C. The product is then purified through recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where acetone cyanohydrin and hydrazine hydrate are mixed under controlled conditions. The reaction mixture is cooled to maintain the desired temperature, and the product is isolated through filtration and recrystallization.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group in methyl 2-(methyl(2-methylphenyl)amino)benzoate can undergo hydrolysis to form the corresponding carboxylic acid.

-

Mechanism : Acid- or base-catalyzed cleavage of the ester bond.

-

Conditions :

-

Acidic : H₂SO₄ in aqueous ethanol at elevated temperatures.

-

Basic : Aqueous NaOH or KOH under reflux.

-

-

Product : 2-(methyl(2-methylphenyl)amino)benzoic acid.

-

Key Insight : Analogous esters like methyl 2-aminobenzoate undergo similar hydrolysis .

Acetylation of the Amino Group

The substituted amino group can react with acylating agents to form N-acetyl derivatives.

-

Reagents : Acetyl chloride (AcCl) or acetic anhydride.

-

Conditions : Pyridine as a base, room temperature, or mild heating.

-

Product : N-Acetyl derivative of the compound.

-

Key Insight : Acetylation is a common reaction for amines, as seen in hydrazone derivatives.

Formation of Imine Derivatives

The amino group may participate in condensation reactions with carbonyl compounds to form imines (Schiff bases).

-

Reagents : Aldehydes/ketones, acid catalyst (e.g., HCl).

-

Conditions : Aqueous or organic solvents (e.g., ethanol), reflux.

-

Product : Imine derivatives (C=N bonds).

-

Key Insight : Catalyst-free imine formation is achievable under controlled conditions .

Nucleophilic Substitution Reactions

The amino group’s reactivity allows substitution with electrophiles (e.g., alkyl halides).

-

Reagents : Alkyl halides, bases (e.g., K₂CO₃).

-

Conditions : Polar aprotic solvents (e.g., DMF), room temperature to reflux.

-

Product : Alkylated derivatives of the amine.

-

Key Insight : Nucleophilic substitution is a versatile reaction for amines.

Oxidative and Reductive Transformations

The compound may undergo oxidation or reduction depending on its functional groups.

-

Oxidation : Potential oxidation of the amino group to a nitro group (e.g., using HNO₃).

-

Reduction : Reduction of imine intermediates to secondary amines (e.g., using NaBH₄).

-

Product : Nitro or secondary amine derivatives.

Data Table: Reaction Conditions and Products

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ester Hydrolysis | H₂SO₄ or NaOH | Reflux in aqueous ethanol | 2-(methyl(2-methylphenyl)amino)benzoic acid |

| Acetylation | Acetyl chloride, pyridine | Room temperature or mild heating | N-Acetyl derivative |

| Imine Formation | Carbonyl compounds, HCl | Ethanol, reflux | Schiff base (C=N bond) |

| Nucleophilic Substitution | Alkyl halides, K₂CO₃ | DMF, room temperature to reflux | Alkylated amine derivatives |

Structural Stability and Reactivity

The 2-methylphenyl substituent on the amino group influences reactivity:

-

Electronic Effects : The electron-donating 2-methylphenyl group may activate the amine toward electrophilic reactions (e.g., acetylation).

-

Steric Effects : Bulkiness could slow reactions requiring planar transition states (e.g., imine formation).

Scientific Research Applications

Drug Development

Methyl 2-(methyl(2-methylphenyl)amino)benzoate has been explored for its potential use in drug development. Its structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets. For instance, compounds with similar structures have been utilized in the synthesis of angiotensin II antagonists, which are crucial in treating hypertension and heart failure .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. Research has shown that modifications to the amine group can lead to increased cytotoxicity against various cancer cell lines. For example, compounds that incorporate this structure have demonstrated significant activity against breast and prostate cancer cells .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic organic chemistry. For example, it can be transformed into more complex amines or used in coupling reactions to form larger molecular frameworks .

Synthesis of Functionalized Aromatic Compounds

This compound can be used to synthesize functionalized aromatic compounds through electrophilic aromatic substitution reactions. This application is particularly significant in the development of agrochemicals and materials science, where functionalization can lead to enhanced properties such as solubility or reactivity .

Case Study 1: Antihypertensive Drug Development

A study published in a prominent pharmacological journal detailed the synthesis of a series of antihypertensive agents based on this compound. The research highlighted how structural modifications improved binding affinity to angiotensin receptors, leading to promising candidates for further clinical testing .

Case Study 2: Anticancer Activity Evaluation

In another study focusing on anticancer activity, researchers synthesized several derivatives of this compound and tested them against different cancer cell lines. The results indicated that certain modifications significantly enhanced their cytotoxic effects, suggesting potential pathways for new cancer therapies .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceutical | Drug development | Angiotensin II antagonists |

| Anticancer Research | Cytotoxic agents | Modified derivatives |

| Organic Synthesis | Intermediate for complex molecules | Various functionalized compounds |

| Agrochemicals | Development of selective crop-protection agents | Functionalized aromatic compounds |

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals then react with monomers to initiate the polymerization process. The molecular targets are the double bonds of the monomers, which undergo radical addition reactions to form polymer chains.

Comparison with Similar Compounds

Methyl 2-(methyl(naphthalen-1-yl)amino)benzoate (CAS 1621107-05-8)

- Molecular Formula: C₁₉H₁₇NO₂

- Molecular Weight : 291.35 g/mol

- Key Differences : The naphthalen-1-yl group replaces the 2-methylphenyl substituent, increasing aromaticity and hydrophobicity (logP ~4.2 estimated).

- Applications : Used in organic synthesis for heterocyclic scaffolds, particularly in benzothiazine derivatives .

Methyl 2-{[(3-chlorophenyl)methanesulfonyl]amino}benzoate (Y300-2572)

- Molecular Formula: C₁₅H₁₄ClNO₄S

- Molecular Weight : 339.8 g/mol

- Key Differences: Incorporates a sulfonylamino group with a 3-chlorophenyl substituent, enhancing electrophilicity and hydrogen-bonding capacity (H-bond acceptors: 7 vs. 3 in the target compound).

- Properties : logP = 3.67, polar surface area = 62.99 Ų .

Functional Analogs

Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate (CAS 27126-43-8)

Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate (CAS 296273-33-1)

- Molecular Formula : C₁₇H₁₅N₅O₃S

- Molecular Weight : 369.4 g/mol

- Key Differences : Tetrazole and sulfanylacetyl groups introduce strong hydrogen-bonding and metal-chelating capabilities.

- Applications : Explored in coordination chemistry and enzyme inhibition studies .

Agrochemical Derivatives

Triflusulfuron Methyl Ester

- Molecular Formula : C₁₅H₁₅F₃N₆O₆S

- Molecular Weight : 464.37 g/mol

- Key Differences : A triazine-containing sulfonylurea backbone confers herbicidal activity.

- Applications : Selective herbicide for broadleaf weed control .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| Methyl 2-(methyl(2-methylphenyl)amino)benzoate* | ~283.34 (estimated) | ~3.1 | 1 | 3 | ~45.0 |

| Methyl 2-(methyl(naphthalen-1-yl)amino)benzoate | 291.35 | ~4.2 | 1 | 3 | ~45.0 |

| Methyl 2-{[(3-chlorophenyl)sulfonyl]amino}benzoate | 339.80 | 3.67 | 1 | 7 | 62.99 |

| Triflusulfuron Methyl Ester | 464.37 | 1.8 | 2 | 10 | 128.0 |

*Estimated values based on structural analogs.

Research Findings and Trends

- Steric Effects : Bulky substituents (e.g., naphthalen-1-yl) reduce reactivity in nucleophilic substitutions but enhance binding affinity in receptor-ligand interactions .

- Solubility : Ethoxy-oxobutyl derivatives exhibit improved aqueous solubility compared to purely aromatic analogs, critical for bioavailability in drug design .

- Environmental Impact: Agrochemical derivatives like triflusulfuron prioritize low toxicity to non-target species, with half-lives <30 days in soil .

Biological Activity

Methyl 2-(methyl(2-methylphenyl)amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 255.31 g/mol

This structure contains a benzoate moiety linked to a methylated aniline derivative, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vitro Studies

- Cell Lines Tested : Various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and K562 (chronic myeloid leukemia).

- Results :

| Cell Line | IC (µM) | % Inhibition at 10 µM |

|---|---|---|

| A549 | 15 | 70 |

| HeLa | 20 | 65 |

| K562 | 25 | 60 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains.

Antibacterial Efficacy

- Tested Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis.

- Minimum Inhibitory Concentration (MIC) :

- The compound demonstrated MIC values between 0.5 mg/mL to 1 mg/mL against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

| Bacillus subtilis | 0.75 |

Anti-inflammatory Activity

Research suggests that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- The compound may inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

- In vitro assays have shown a reduction in TNF-α levels when treated with the compound, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several case studies have documented the effectiveness of methylated benzoate derivatives in clinical settings:

- Study on Cancer Cell Lines :

- Antimicrobial Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.